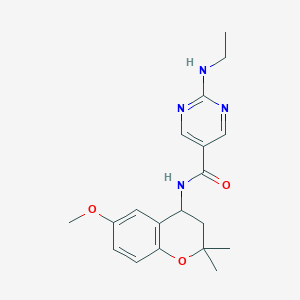

![molecular formula C19H21N5OS B5548565 3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazolopyridines and related derivatives often involves condensation reactions, cyclocondensations, and other specialized chemical reactions to introduce various functional groups into the core structure. A notable example of synthesis involves the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, leading to methylidene derivatives. Further cyclocondensation with malononitrile or similar agents yields novel thiazolo[3,2-a]-pyridine derivatives (Lamphon et al., 2004). Additionally, Cu-catalyzed synthesis methods have been developed to efficiently generate 3-formyl imidazo[1,2-a]pyridines and related structures by utilizing ethyl tertiary amines as carbon sources, showcasing the versatility and broad substrate scope of these reactions (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolopyridines and related compounds, such as imidazo[1,2-a]pyridines, is characterized by planarity and the presence of multiple heteroatoms that contribute to their unique electronic properties. Vibrational spectra, X-ray crystallography, and DFT quantum chemical calculations are commonly used to determine the molecular structure, providing insights into the bond lengths, angles, and overall geometry of these compounds (Lorenc et al., 2008).

Chemical Reactions and Properties

Thiazolopyridines undergo a variety of chemical reactions, including cycloadditions, nucleophilic additions, and condensations, leading to the formation of complex heterocyclic systems. These reactions are crucial for the functionalization and derivatization of the core structure, enabling the synthesis of compounds with tailored properties for specific applications. For instance, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have been disclosed to produce fully substituted furans, illustrating the chemical versatility and reactivity of these compounds (Pan et al., 2010).

科学的研究の応用

Synthesis and Chemical Properties

- Research demonstrates the synthesis of novel thiazolo[3,2-a]pyridine and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidine derivatives, highlighting the versatility of thiazolopyridines in creating new chemical structures (El-Hag Ali et al., 2005).

- Studies on thiazolopyridines, including imidazo[1,2-a]pyridines, have focused on synthesizing various derivatives with potential applications in medicinal chemistry and drug development (Lamphon et al., 2004).

Potential Pharmaceutical Applications

- Some compounds in the thiazolopyridine family have been explored for their antiulcer properties, particularly as gastric antisecretory and cytoprotective agents, suggesting possible therapeutic applications in gastrointestinal disorders (Kaminski et al., 1987).

Biological Activity

- Research into imidazo[1,2-a]pyridines, a related chemical structure, has shown various biological activities, including potential antisecretory and cytoprotective properties, indicating their potential use in drug discovery (Starrett et al., 1989).

Advanced Synthesis Techniques

- Recent advances in synthetic chemistry have enabled the development of efficient methods for synthesizing imidazo[1,2-a]pyridine derivatives, a key structural motif in pharmaceuticals, using novel carbon sources and catalysis techniques (Rao et al., 2017).

- Innovative synthetic routes for creating complex heterocycles like imidazo[1,2-a]pyridines have been developed, demonstrating the potential for creating diverse molecules for various applications (Cao et al., 2014).

Antimicrobial Properties

- Certain thiazolo[3,2]pyridines have shown antimicrobial activities, indicating their potential use in developing new antimicrobial agents (El‐Emary et al., 2005).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, many thiazole and imidazole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. It’s important to handle all chemicals with appropriate safety precautions. For example, some thiazole derivatives are used in commercially available drugs, indicating that they can be safely handled under certain conditions .

将来の方向性

The future directions for research on this compound could include further exploration of its potential biological activities, development of new synthetic routes, and investigation of its physical and chemical properties. Given the broad range of activities shown by thiazole and imidazole derivatives, this compound could have potential applications in a variety of fields .

特性

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-14-17(26-13-22-14)19(25)24-8-3-5-16(12-24)18-21-7-9-23(18)11-15-4-2-6-20-10-15/h2,4,6-7,9-10,13,16H,3,5,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHLZOSJXNCHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)